molecular formula C14H11BrN2 B8478353 1-(4-Bromophenyl)-2-methylbenzimidazole

1-(4-Bromophenyl)-2-methylbenzimidazole

Cat. No.: B8478353
M. Wt: 287.15 g/mol
InChI Key: YNMKCWVCXNWXAQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylbenzimidazole is a benzimidazole derivative characterized by a bromophenyl group at the 1-position and a methyl group at the 2-position of the benzimidazole core. Benzimidazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry, materials science, and coordination chemistry . This compound has been synthesized via condensation of 4-bromobenzaldehyde with benzene-1,2-diamine in the presence of trimethylsilyl chloride (TMSCl), followed by recrystallization .

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methylbenzimidazole

InChI

InChI=1S/C14H11BrN2/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(15)7-9-12/h2-9H,1H3

InChI Key

YNMKCWVCXNWXAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylbenzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and o-phenylenediamine.

    Cyclization Reaction: The key step involves the cyclization of 4-bromoaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core.

    Methylation: The final step involves the methylation of the benzimidazole core to introduce the methyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes The reaction conditions are optimized to ensure high yield and purity of the final product

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-methylbenzimidazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Nucleophilic Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological activities.

Scientific Research Applications

1-(4-Bromophenyl)-2-methylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents (Position) Molecular Weight Key Properties/Effects Reference
1-(4-Bromophenyl)-2-methylbenzimidazole 4-Bromophenyl (1), Methyl (2) 301.18 g/mol Enhanced halogen bonding, moderate lipophilicity
1-(4-Bromophenyl)-2-ethylbenzimidazole 4-Bromophenyl (1), Ethyl (2) 315.21 g/mol Increased lipophilicity, steric hindrance
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyl (1), 4-Methoxyphenyl (2) 314.39 g/mol Electron-donating methoxy group, higher solubility
5-Bromo-2-phenylbenzimidazole Bromo (5), Phenyl (2) 283.13 g/mol Altered electronic profile due to bromine position
1-(4-Fluorophenyl)methylbenzimidazole 4-Fluorophenylmethyl (1) 226.25 g/mol Stronger electronegativity, reduced steric bulk

Key Observations :

  • Halogen vs. Ethyl groups (e.g., in 1-(4-Bromophenyl)-2-ethylbenzimidazole) increase lipophilicity but reduce solubility .
  • Electronic Effects : Methoxy groups (e.g., in 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole) donate electron density, altering reactivity in electrophilic substitutions , whereas bromine and fluorine introduce electron-withdrawing effects .

Table 2: Antimicrobial and Pharmacological Profiles

Compound Name Biological Activity Efficacy Notes Reference
This compound Not explicitly reported Predicted activity based on structural analogs
Zinc(II) complexes of 2-methylbenzimidazole derivatives Antibacterial (e.g., S. aureus) Moderate activity; methyl group less potent than amino analogs
1-Benzyl-2-(4-chlorophenyl)-1H-benzimidazole Analgesic potential Demonstrated via IR and in vivo studies
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole Anticancer and antiarrhythmic Thiophene substituents enhance bioactivity

Key Observations :

  • Role of Substituents: Amino groups at the 2-position (e.g., in zinc complexes) significantly enhance antibacterial activity compared to methyl groups . Thiophene-containing derivatives exhibit broader pharmacological profiles due to increased π-π interactions .
  • Halogen Impact : Bromine atoms (as in the target compound) may improve binding to biological targets via halogen bonding but require further validation .

Key Observations :

  • Catalytic Efficiency : TMSCl in the target compound’s synthesis facilitates imine formation but may require optimization for scalability .
  • Alkylation Challenges : Ethyl derivatives (e.g., 1-(4-Bromophenyl)-2-ethylbenzimidazole) often require anhydrous conditions and prolonged reaction times .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-2-methylbenzimidazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via condensation of 4-bromobenzaldehyde with 2-methylbenzimidazole precursors. A common approach involves refluxing in ethanol with a catalytic acid (e.g., HCl) or using microwave-assisted synthesis to reduce reaction time. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires controlling stoichiometry, temperature (70–90°C), and solvent polarity .
  • Data :

ParameterTypical Range
Reaction Temperature70–90°C
Solvent SystemEthanol/Toluene
Yield (unoptimized)45–60%
Purity (HPLC)≥95% after purification

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between benzimidazole and bromophenyl groups (e.g., 50.72° in related derivatives). Weak intramolecular C–H⋯N hydrogen bonds and Br⋯Br halogen interactions contribute to lattice stability. Refinement protocols (e.g., SHELXL) are critical for resolving disorder in aromatic rings .
  • Key Findings :

  • Intramolecular H-bonding: C–H⋯N (2.48 Å).
  • Halogen interactions: Br⋯Br (3.51 Å).
  • Torsion angles: 42–89° between substituents.

Q. What spectroscopic techniques are most effective for confirming the identity of this compound?

  • Methodology :

  • NMR : 1H^1H NMR shows aromatic protons (δ 7.2–8.1 ppm) and methyl group (δ 2.5 ppm). 13C^{13}C NMR confirms bromophenyl (C-Br, δ 120–130 ppm) and benzimidazole carbons (δ 140–150 ppm).
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and C-Br (550–600 cm1^{-1}).
  • Mass Spec : Molecular ion peak [M+H]+^+ at m/z 301.18 (theoretical) .

Advanced Research Questions

Q. How does substituent regioselectivity impact the biological activity of this compound derivatives?

  • Methodology : Computational modeling (e.g., DFT, Molecular Electron Density Theory) predicts electronic effects of substituents. For example, electron-withdrawing groups (e.g., -NO2_2) at the 5-position enhance antimicrobial activity by increasing electrophilicity. Biological assays (MIC tests) validate predictions .
  • Case Study :

DerivativeSubstituent PositionMIC (μg/mL, E. coli)
Parent CompoundN/A64
5-Nitro Derivative5-position16
5-Methoxy Derivative5-position128

Q. What challenges arise in the computational modeling of this compound’s reaction pathways, and how are they addressed?

  • Methodology : Non-covalent interactions (e.g., halogen bonding) complicate transition-state modeling. MEDT-based studies reveal that steric hindrance from the 4-bromophenyl group directs regioselectivity in cycloaddition reactions. Solvent effects (PCM models) and basis sets (6-311+G**) improve accuracy .
  • Key Insight :

  • Energy barrier difference between pathways: 3.21 kcal/mol (B3LYP/6-311+G**).
  • Predominant product: 1,3,5-trisubstituted derivatives due to Cβ electrophilicity .

Q. How can the photophysical properties of this compound be tuned for materials science applications?

  • Methodology : Introducing π-conjugated substituents (e.g., -C≡C-) extends absorption/emission wavelengths. Time-dependent DFT (TD-DFT) calculates excited-state transitions. Experimental validation via UV-Vis (λmax_{\text{max}} 320–400 nm) and fluorescence spectroscopy .
  • Data :

Modificationλem_{\text{em}} (nm)Quantum Yield (%)
Parent Compound41015
Alkyne-Substituted48034
Triazole Hybrid52022

Contradictions & Validation

  • Synthetic Yield Discrepancies : Microwave synthesis claims 85% yields in some literature vs. 60% in conventional methods. Replication requires strict control of microwave power (300 W) and irradiation time (10–15 min) .
  • Biological Activity : Some studies report potent anticancer activity (IC50_{50} <10 μM), while others show negligible effects. Likely due to assay variability (cell lines, incubation time). Standardized protocols (e.g., MTT assay, 48h incubation) are recommended .

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